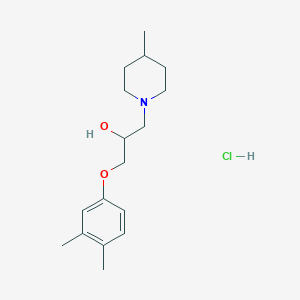
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been found to possess potential therapeutic properties, particularly in the field of pain management.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide reduces the transmission of pain signals and produces analgesic effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to produce dose-dependent analgesic effects in animal models of pain. It has also been found to have a relatively long duration of action, with effects lasting up to 6 hours after administration. Furthermore, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, as it does not produce the same rewarding effects as traditional opioid analgesics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is its selectivity for the CB1 receptor, which allows for targeted pain relief without affecting other physiological processes. However, one limitation is its relatively low potency compared to other analgesic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs that could be more effective in treating pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. Finally, there is potential for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide to be used in combination with other analgesic agents to produce synergistic effects.
Synthesemethoden
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-4,5-dimethyl-2-thiophenecarboxamide in the presence of triethylamine to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use as an analgesic agent. It has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Furthermore, it has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-11(2)21-17(15(10)9-18)19-16(20)14-8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXIKNKEHSKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4885796.png)
![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B4885826.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)

![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)
![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)